An In-depth Technical Guide to the Physical and Chemical Properties of Thymol-d13
An In-depth Technical Guide to the Physical and Chemical Properties of Thymol-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol-d13 is the deuterated form of thymol, a naturally occurring monoterpenoid phenol found in the essential oils of various plants, including those of the Lamiaceae family.[1][2] Due to its stable isotopic labeling, Thymol-d13 serves as an invaluable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The substitution of hydrogen with deuterium atoms provides a distinct mass signature, allowing for precise differentiation from the endogenous, non-labeled thymol. This guide provides a comprehensive overview of the known physical and chemical properties of Thymol-d13, alongside detailed experimental protocols for their determination. While experimentally determined data for Thymol-d13 are limited, this guide also presents the well-characterized properties of thymol as a close reference point and discusses the anticipated effects of deuteration.
Data Presentation
Physical and Chemical Properties
The following tables summarize the available quantitative data for Thymol-d13 and its non-deuterated analog, thymol. It is important to note that many of the listed properties for Thymol-d13 are predicted or based on the data for thymol, as extensive experimental determination for the deuterated compound is not widely published.
| Property | Thymol-d13 | Thymol |
| Molecular Formula | C₁₀HD₁₃O[4] | C₁₀H₁₄O[5] |
| Molecular Weight | 163.30 g/mol [6] | 150.22 g/mol [7] |
| Appearance | White crystalline solid | White crystalline substance[5] |
| Melting Point | 48-51 °C (lit.) | 49-51 °C (lit.)[2] |
| Boiling Point | 233.0 °C at 760 mmHg (predicted)[8] | 232 °C (lit.) |
| Density | 1.0 ± 0.1 g/cm³ (predicted)[8] | 0.965 g/mL at 25 °C (lit.) |
| Flash Point | 102.2 °C (predicted)[8] | 110 °C (closed cup)[7] |
| Solubility | Soluble in DMSO.[9] Slightly soluble in water at neutral pH; highly soluble in alcohols, other organic solvents, and strongly alkaline aqueous solutions.[5] | Slightly soluble in water (0.9 g/L at 20 °C); soluble in ethanol, ether, chloroform, carbon disulfide, glacial acetic acid, and alkali solutions.[5][7] |
| pKa | No data available | 10.59 ± 0.10[5] |
| LogP | 3.28 (predicted)[8] | 3.3[7] |
| Refractive Index | 1.523 (predicted)[8] | 1.5227 at 20 °C[7] |
| Vapor Pressure | 0.0 ± 0.4 mmHg at 25°C (predicted)[8] | 1 mmHg at 64 °C |
Note: The properties of deuterated compounds can exhibit slight differences from their non-deuterated counterparts due to the kinetic isotope effect. For instance, C-D bonds are stronger than C-H bonds, which can lead to minor variations in melting point, boiling point, and reaction rates.
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of Thymol-d13 are provided below. These protocols are based on standard laboratory procedures and can be adapted as needed.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of dry, powdered Thymol-d13 is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially.
-
As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/min to allow for accurate observation.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
-
For high accuracy, the determination should be repeated at least twice, and the average value reported.
-
Determination of Boiling Point
The boiling point is a characteristic physical property of a liquid at a given pressure.
Methodology:
-
Apparatus: A micro-boiling point apparatus or a standard distillation setup can be used. For small sample sizes, the Thiele tube method is suitable.
-
Procedure (Thiele Tube Method):
-
A small amount of Thymol-d13 is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
Determination of Solubility
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Methodology:
-
Solvents: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and hexane).
-
Procedure:
-
A known mass of Thymol-d13 (e.g., 1 mg) is placed in a small vial.
-
A small, measured volume of the solvent (e.g., 0.1 mL) is added.
-
The mixture is agitated (e.g., using a vortex mixer or sonicator) for a set period.
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, more solute is added incrementally until saturation is reached. If the solid does not dissolve, more solvent is added.
-
Solubility is typically expressed in terms of mg/mL or as qualitative descriptions (e.g., soluble, sparingly soluble, insoluble).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure and confirming the isotopic labeling of Thymol-d13.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of Thymol-d13 is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6). The choice of solvent should ensure the sample is fully dissolved and does not have signals that overlap with the analyte peaks.
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired.
-
In the ¹H NMR spectrum of Thymol-d13, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.
-
In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will show characteristic splitting patterns (e.g., triplets for -CD₃) and a slight upfield shift compared to the non-deuterated compound.
-
²H (Deuterium) NMR can also be performed to directly observe the deuterium signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity and confirm the molecular weight of Thymol-d13.
Methodology:
-
Sample Preparation: A dilute solution of Thymol-d13 is prepared in a volatile organic solvent (e.g., methanol or hexane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanned over a range that includes the expected molecular ion of Thymol-d13 (m/z 163.30).
-
-
Data Analysis: The retention time of the peak corresponding to Thymol-d13 is recorded. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the identity and isotopic enrichment of the compound.
Mandatory Visualization
Biosynthesis of Thymol
The following diagram illustrates the biosynthetic pathway of thymol, which would be analogous for the synthesis of Thymol-d13 if deuterated precursors were used.
Caption: Biosynthetic pathway of thymol from geranyl diphosphate.
Experimental Workflow for Characterization
This diagram outlines the logical flow of experiments to characterize the physical and chemical properties of a sample of Thymol-d13.
Caption: Workflow for the physical and chemical characterization of Thymol-d13.
Conclusion
References
- 1. Thymol D13 [chemicalbook.com]
- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Thymol - Wikipedia [en.wikipedia.org]
- 6. 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 [lgcstandards.com]
- 7. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thymol-d13 | CAS#:1219798-93-2 | Chemsrc [chemsrc.com]
- 9. abmole.com [abmole.com]
